molecular formula C22H28O5 B5251786 3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde

3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5251786
M. Wt: 372.5 g/mol
InChI Key: TZXIRXGDURKILT-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with a complex structure It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-(2-methyl-5-propan-2-ylphenoxy)ethanol in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-ethoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde.

Scientific Research Applications

3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
  • 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

Uniqueness

3-Methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific structural features, such as the presence of multiple ether linkages and the combination of methoxy and aldehyde functional groups

Properties

IUPAC Name

3-methoxy-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-16(2)19-7-5-17(3)21(14-19)27-12-10-25-9-11-26-20-8-6-18(15-23)13-22(20)24-4/h5-8,13-16H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIRXGDURKILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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